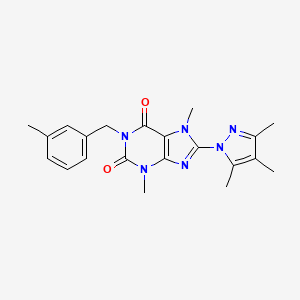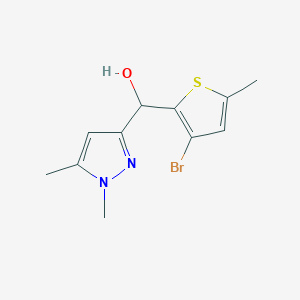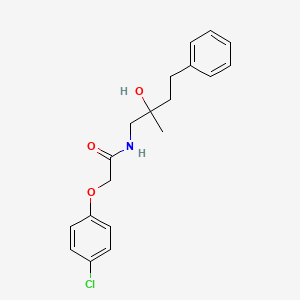
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties :
- A series of compounds including N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds, characterized by the inclusion of a thiazole ring, demonstrated inhibitory action against various strains of bacteria and fungi, suggesting potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013; Patel & Dhameliya, 2010).
Anticancer Activities :
- Novel derivatives containing a thiazole moiety, related to this compound, have been designed and synthesized. These compounds displayed promising anticancer activities against various cancer cell lines. For instance, certain derivatives showed remarkable antitumor effects against human colon cancer and lung epithelial cells, indicating their potential as anticancer agents (Zhang et al., 2017).
Chemical Synthesis and Characterization :
- The synthesis processes for related compounds have been explored in several studies, providing insights into the methods of creating these chemicals and understanding their structural properties. This includes the synthesis of various benzamide derivatives and analysis of their molecular structures (Wineholt et al., 1970; Saundane & Walmik, 2013).
Mécanisme D'action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
Given its target, it is likely involved in the regulation of thecell cycle and cell division processes .
Result of Action
Given its target, it is likely to affect cell division and growth .
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(23)21-16-7-5-8-17(14-16)22-11-6-12-28(22,24)25/h5,7-10,13-14H,3-4,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTRFZZHBOYNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)




![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)

